Uncharted Territory: The Elusive Nature of 3-(Methyl(2-methylbenzyl)amino)propanamide (CAS 1249161-31-6)
Uncharted Territory: The Elusive Nature of 3-(Methyl(2-methylbenzyl)amino)propanamide (CAS 1249161-31-6)
A comprehensive investigation into the scientific literature and chemical databases for 3-(Methyl(2-methylbenzyl)amino)propanamide reveals a notable absence of detailed research and characterization data. Despite the commercial availability of this compound, identified by the CAS number 1249161-31-6, there is a significant lack of published information regarding its synthesis, spectroscopic properties, and potential biological applications. This technical guide, therefore, serves to outline the current informational void and to propose a theoretical framework for its synthesis and characterization based on established chemical principles and data from structurally analogous compounds.
Compound Identification and Physicochemical Properties
While experimental data is scarce, fundamental properties of 3-(Methyl(2-methylbenzyl)amino)propanamide can be predicted based on its chemical structure.
| Property | Value | Source |
| CAS Number | 1249161-31-6 | Fluorochem[1] |
| IUPAC Name | 3-{methyl[(2-methylphenyl)methyl]amino}propanamide | Fluorochem[1] |
| Molecular Formula | C₁₂H₁₈N₂O | Calculated |
| Molecular Weight | 206.28 g/mol | Calculated |
| Canonical SMILES | CC1=CC=CC=C1CN(C)CCC(N)=O | Fluorochem[1] |
| InChI Key | InChI=1S/C12H18N2O/c1-10-5-3-4-6-11(10)9-14(2)8-7-12(13)15/h3-6H,7-9H2,1-2H3,(H2,13,15) | Fluorochem[1] |
Proposed Synthetic Pathways
In the absence of a documented synthesis for 3-(Methyl(2-methylbenzyl)amino)propanamide, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A logical approach would involve a two-step sequence starting from commercially available precursors.
Diagram of Proposed Synthesis:
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Proposed Protocol:
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Synthesis of N-methyl-2-methylbenzylamine (Intermediate):
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Reaction: Reductive amination of 2-methylbenzaldehyde with methylamine.
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Reagents: 2-methylbenzaldehyde, methylamine (as a solution in a suitable solvent like THF or as a gas), and a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).
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Procedure:
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Dissolve 2-methylbenzaldehyde in a suitable solvent (e.g., methanol or dichloromethane).
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Add the methylamine solution and stir at room temperature to form the corresponding imine.
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Cool the reaction mixture in an ice bath and slowly add the reducing agent.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
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Quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer, concentrate, and purify the resulting N-methyl-2-methylbenzylamine, likely by distillation or column chromatography.
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Synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide (Final Product):
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Reaction: Michael addition of N-methyl-2-methylbenzylamine to acrylamide.
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Reagents: N-methyl-2-methylbenzylamine, acrylamide, and a suitable solvent (e.g., ethanol or acetonitrile). A catalytic amount of a mild base may be beneficial.
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Procedure:
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Dissolve N-methyl-2-methylbenzylamine and acrylamide in the chosen solvent.
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Heat the mixture at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product can then be purified by column chromatography on silica gel to yield the desired 3-(Methyl(2-methylbenzyl)amino)propanamide.
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Proposed Characterization Methods
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques would be essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2-methylbenzyl group, the benzylic methylene protons, the N-methyl protons, the two methylene groups of the propanamide backbone, and the amide protons. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, the N-methyl carbon, the two methylene carbons of the propanamide chain, and the carbonyl carbon of the amide.
Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum could provide further structural information.
Infrared (IR) Spectroscopy
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The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3350-3180 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching and bending vibrations for the alkyl and aromatic groups.
Potential Applications and Biological Relevance: A Theoretical Perspective
While no biological activity has been reported for 3-(Methyl(2-methylbenzyl)amino)propanamide, the structural motifs present in the molecule are found in various biologically active compounds.
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N-benzyl Moiety: The N-benzyl group is a common feature in many pharmaceutical agents, contributing to their interaction with biological targets.
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Propanamide Backbone: The propanamide scaffold is present in a range of compounds with diverse pharmacological activities.
Derivatives of β-alanine (3-aminopropanoic acid), to which the target molecule is structurally related, have been investigated for a variety of biological activities, including antimicrobial and anticancer properties. For instance, some N-aryl-β-alanine derivatives have been synthesized and evaluated for their biological potential. It is conceivable that 3-(Methyl(2-methylbenzyl)amino)propanamide could be explored as a candidate in screening programs for various therapeutic areas, including but not limited to neurology, oncology, and infectious diseases. However, without experimental data, any discussion of its biological role remains purely speculative.
Conclusion and Future Directions
The current state of knowledge regarding 3-(Methyl(2-methylbenzyl)amino)propanamide is limited to its basic identification and commercial availability. There is a clear need for foundational research to establish its synthesis, and to fully characterize its physicochemical and spectroscopic properties. The proposed synthetic route and characterization methods outlined in this guide provide a roadmap for such an investigation. Future studies should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic analysis to confirm its structure. Subsequently, its biological activity could be explored through in vitro and in vivo screening assays to determine its potential as a lead compound in drug discovery programs.


